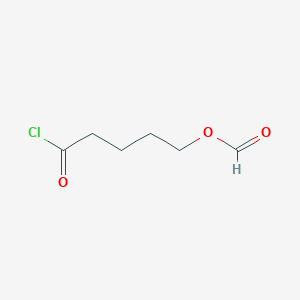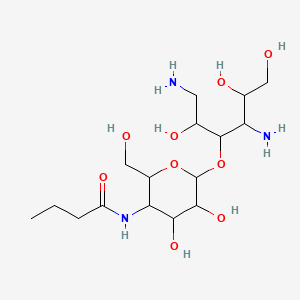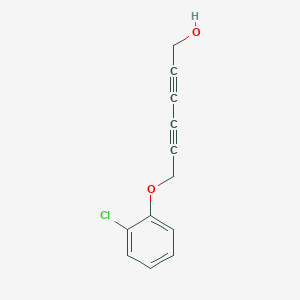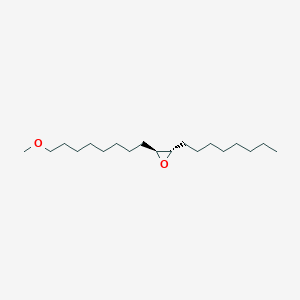
5-Chloro-5-oxopentyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-5-oxopentyl formate is an organic compound with the molecular formula C6H9ClO3 It is an ester formed from the reaction of 5-chloro-5-oxopentanol and formic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5-oxopentyl formate typically involves the esterification of 5-chloro-5-oxopentanol with formic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-5-oxopentyl formate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 5-chloro-5-oxopentanol and formic acid in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol, 5-chloro-5-oxopentanol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia or thiols can be used under mild conditions to replace the chlorine atom.
Major Products Formed
Hydrolysis: 5-chloro-5-oxopentanol and formic acid.
Reduction: 5-chloro-5-oxopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-5-oxopentyl formate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-5-oxopentyl formate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release formic acid, which can then participate in metabolic pathways. The chlorine atom can also be involved in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and targets depend on the specific application and the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-5-oxopentanol: The alcohol precursor to the ester.
5-Chloro-5-oxopentanoic acid: The carboxylic acid derivative.
5-Chloro-5-oxopentyl acetate: Another ester with similar properties but different reactivity.
Uniqueness
5-Chloro-5-oxopentyl formate is unique due to its specific ester linkage and the presence of both a chlorine atom and a formate group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61237-25-0 |
|---|---|
Molekularformel |
C6H9ClO3 |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
(5-chloro-5-oxopentyl) formate |
InChI |
InChI=1S/C6H9ClO3/c7-6(9)3-1-2-4-10-5-8/h5H,1-4H2 |
InChI-Schlüssel |
NYFPIAQYYFTRBU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC=O)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)





![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)

![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)




